molecular formula C13H13N3O B7470838 N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide

N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B7470838
M. Wt: 227.26 g/mol
InChI Key: FEAKTYUODBGSJK-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide typically involves the condensation of cyclopropylamine with 5-phenyl-1H-pyrazole-4-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed under an inert atmosphere, typically nitrogen, and at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-β-D-glucopyranosyl-N-(3’,4’,5’-trifluoro[1,1’-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide
  • 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness

N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific cyclopropyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and interaction with biological targets compared to other pyrazole derivatives .

Properties

IUPAC Name

N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(15-10-6-7-10)11-8-14-16-12(11)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAKTYUODBGSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(NN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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